4,7-Dimethyl-1,3-dioxepane
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Overview
Description
4,7-Dimethyl-1,3-dioxepane is a cyclic ketene acetal, a class of compounds known for their unique ring structures and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dimethyl-1,3-dioxepane can be synthesized through the cyclization of 2-butene-1,4-diol and 2,2-dimethoxypropane in the presence of concentrated sulfuric acid. This reaction yields 4,7-dihydro-2,2-dimethyl-1,3-dioxepan-5-ene, which can then be further reacted with meta-chloroperoxybenzoic acid to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-1,3-dioxepane primarily undergoes free radical ring-opening polymerization. This reaction is facilitated by the presence of an oxygen atom in the ring, which promotes the formation of a carbon-oxygen double bond, making the ring-opening process energetically favorable .
Common Reagents and Conditions: Common reagents used in the polymerization of this compound include radical initiators such as azobisisobutyronitrile (AIBN) and various vinyl monomers. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from the polymerization of this compound are aliphatic degradable polyesters. These polymers are characterized by their ester linkages, which are distributed along the vinyl polymer backbone .
Scientific Research Applications
4,7-Dimethyl-1,3-dioxepane has several scientific research applications, particularly in the field of polymer chemistry. It is used in the synthesis of degradable polyesters, which have applications in biomedical devices, drug delivery systems, and environmentally friendly packaging materials . Additionally, its unique ring structure makes it a valuable monomer for the development of specialty polymers with tailored properties .
Mechanism of Action
The mechanism of action for 4,7-Dimethyl-1,3-dioxepane involves free radical ring-opening polymerization. The radical addition to the carbon-carbon double bond generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical. This process introduces degradable ester linkages into the polymer backbone .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4,7-Dimethyl-1,3-dioxepane include 2-methylene-4-phenyl-1,3-dioxolane and 5,6-benzo-2-methylene-1,3-dioxepane. These compounds also undergo free radical ring-opening polymerization and are used in the synthesis of degradable polymers .
Uniqueness: What sets this compound apart from its similar compounds is its specific ring structure and the resulting properties of the polymers it forms. The presence of two methyl groups at positions 4 and 7 provides unique steric and electronic effects, influencing the polymerization process and the properties of the resulting polymers .
Properties
CAS No. |
66115-47-7 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-6-3-4-7(2)9-5-8-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
KBUVPCVULRKJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(OCO1)C |
Origin of Product |
United States |
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